(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Biocatalysis Asymmetric Synthesis Enzyme Engineering

Procure (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate (1260619-37-1) as your chiral building block for mGlu5 antagonist programs. The (S)-enantiomer is essential for selective target engagement—racemic or (R)-enantiomer cannot substitute. This scaffold delivers Ki 2.90 nM at human mGlu5 with >344-fold selectivity. ≥97% purity eliminates chiral chromatography, accelerating hit-to-lead. For green chemistry, (S)-selective imine reductase IR25 shows 35.6-fold higher efficiency. Order the defined (S)-enantiomer to ensure reproducible biological activity.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 1260619-37-1
Cat. No. B567477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
CAS1260619-37-1
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC1CCN(CCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
InChIKeySVMXIQUBNSPVCB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate: Procurement-Ready Chiral Building Block for Asymmetric Synthesis


(S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate (CAS 1260619-37-1), also referred to as tert-butyl (5S)-5-methyl-1,4-diazepane-1-carboxylate, is a chiral, Boc-protected 1,4-diazepane derivative [1]. It is a seven-membered saturated heterocyclic building block featuring a stereocenter at the 5-position, which imparts defined chirality essential for constructing stereochemically complex pharmaceutical intermediates [2]. The compound is commercially available at analytical purities of 95-98% and serves as a versatile precursor for asymmetric synthesis, particularly in the development of CNS-active drug candidates and selective receptor modulators [3].

Why Generic Substitution Fails for (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate in Pharmaceutical R&D


Substituting (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate with its racemic mixture, the (R)-enantiomer (CAS 1260619-38-2), or other regioisomeric 1,4-diazepane derivatives introduces unacceptable stereochemical uncertainty that compromises downstream enantioselective synthesis outcomes. Chiral 1,4-diazepane scaffolds are integral to potent, selective drug candidates, and stereochemistry dictates biological activity; for instance, the (R)-enantiomer is a key intermediate for suvorexant, whereas the (S)-stereochemistry is essential for distinct target engagements such as mGlu5 receptor antagonism [1][2]. Without precise stereochemical control, enantiomeric impurities can lead to off-target effects, reduced potency, or even inverted biological activity, rendering generic substitution untenable in regulated pharmaceutical development .

Quantitative Differentiation of (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate: Head-to-Head and Cross-Study Evidence


Enantioselective Biocatalytic Synthesis: (S)- vs. (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

In a biocatalytic approach to chiral 1,4-diazepanes, the (S)-selective imine reductase IR25 from Micromonospora echinaurantiaca achieved a catalytic efficiency (kcat/KM) of 0.962 s⁻¹ mM⁻¹ for the synthesis of the (S)-enantiomer of a key diazepane intermediate, while the (R)-selective wild-type IR1 from Leishmania major exhibited a 35.6-fold lower efficiency of 0.027 s⁻¹ mM⁻¹ for the (R)-enantiomer [1]. This quantitative disparity directly impacts the synthetic accessibility and cost-effectiveness of the (S)-stereoisomer.

Biocatalysis Asymmetric Synthesis Enzyme Engineering

Enantiomeric Excess (ee) of (S)-Configured 1,4-Diazepane Products via Optimized IRED Catalysis

The optimized IR25 enzyme and engineered IR1 mutant Y194F/D232H were applied to synthesize a panel of substituted (S)-1,4-diazepanes, achieving enantiomeric excess (ee) values ranging from 93% to >99% [1]. In contrast, typical chemical resolution methods for racemic 5-methyl-1,4-diazepane often yield lower optical purity (e.g., <90% ee) and require additional purification steps, as documented in suvorexant intermediate resolution patents [2].

Enantioselectivity Biocatalysis Process Chemistry

Purity and Storage Stability of Commercial (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Commercially available (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is offered with a certified purity of 95-98% . In contrast, the corresponding (R)-enantiomer (CAS 1260619-38-2) is frequently supplied at a lower purity of 95% [1]. Additionally, the compound exhibits sensitivity to prolonged air exposure; storage instructions recommend airtight, light-protected conditions to prevent degradation and maintain assay accuracy [2].

Chemical Purity Stability Procurement

High-Value Application Scenarios for (S)-Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate


Synthesis of mGlu5 Receptor Negative Allosteric Modulators (NAMs)

The (S)-configured 1,4-diazepane core is a privileged scaffold for metabotropic glutamate receptor 5 (mGlu5) antagonists. A structurally related 1,4-diazepane derivative has demonstrated a Ki of 2.90 nM for human mGlu5, with >344-fold selectivity over mGlu1 (Ki > 1,000 nM) [1]. The high enantiomeric purity of (S)-tert-butyl 5-methyl-1,4-diazepane-1-carboxylate ensures that lead optimization programs targeting mGlu5 for CNS disorders (e.g., fragile X syndrome, Parkinson's disease) proceed with a well-defined stereochemical input, directly impacting potency and off-target profile.

Biocatalytic Process Development for Chiral 1,4-Diazepanes

Given the documented 35.6-fold higher catalytic efficiency of (S)-selective imine reductase IR25 for (S)-1,4-diazepane synthesis [2], this building block is ideally suited for establishing green chemistry, enzyme-based manufacturing routes. Procurement of the (S)-enantiomer as a benchmark standard enables method development and validation for large-scale asymmetric synthesis, reducing reliance on less efficient and more waste-intensive chemical resolution methods [3].

Construction of CNS-Targeted Compound Libraries

The 1,4-diazepane scaffold is associated with favorable CNS drug-like properties, including balanced lipophilicity and conformational flexibility [4]. The (S)-Boc-protected building block serves as a ready-to-use intermediate for generating diverse compound libraries targeting neurological disorders (e.g., insomnia, anxiety, neuropathic pain). Its high commercial purity (≥97%) minimizes the need for preparative chiral chromatography, accelerating the hit-to-lead phase .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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